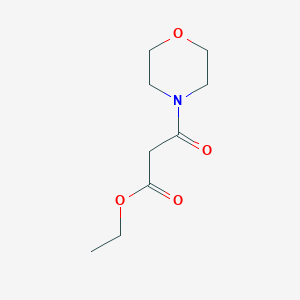

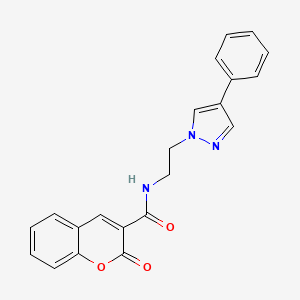

![molecular formula C11H7N3O2S B2639718 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 300801-18-7](/img/structure/B2639718.png)

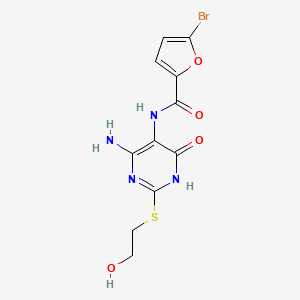

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the CAS Number: 300801-18-7 and a molecular weight of 245.26 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of interest in recent years . For instance, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole scaffolds under mild transition-metal-free conditions has been reported .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not explicitly mentioned in the search results, there are references to the synthesis of related imidazo[2,1-b]thiazoles and their reactions .Applications De Recherche Scientifique

Immunological Effects on Lymphocytes

Studies on substituted imidazo[2,1-b]thiazoles, including those with nitrophenyl groups, have shown effects on the modulation of the CD2 receptor in human T trypsinized lymphocytes. These compounds demonstrated a potential regeneration effect on CD2 receptors, suggesting applications in immunology and cell biology (Harraga et al., 1994).Antibacterial and Antifungal Properties

Imidazo[2,1-b]thiazole derivatives have been evaluated for their antibacterial and antifungal activities. Certain derivatives, including those with a nitrophenyl moiety, showed high antibacterial activity and significant antifungal activity against various strains, indicating their potential in developing new antimicrobial agents (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antitubercular activity, particularly against the Mycobacterium tuberculosis H37Rv strain. One specific derivative exhibited significant inhibitory activity, highlighting the potential of these compounds in tuberculosis treatment research (Patel et al., 2017).Potential Antitumor Agents

Some imidazo[2,1-b]thiazole guanylhydrazones, including those with nitrophenyl groups, have been synthesized and evaluated as potential antitumor agents. Certain derivatives showed activity as CDK1 inhibitors and as positive inotropic agents, suggesting their use in cancer research (Andreani et al., 2000).Synthesis and Structural Characterization

The synthesis and characterization of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including those with fluoro-nitrophenyl groups, provide valuable information for the structural analysis and development of these compounds for various applications (Kundapur, Sarojini, & Narayana, 2012).Inhibition of Complex III in Mitochondrial Respiratory Chain

Imidazo[2,1-b]thiazole derivatives have shown the ability to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines, underlining their potential significance in studies related to cellular metabolism and cancer therapies (Andreani et al., 2005).

Safety and Hazards

The safety information for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” includes hazard statements H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The future directions for “6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole” and its derivatives could involve further exploration of their potential biological activities, given the reported anticancer activities of certain imidazo[2,1-b]thiazole-based compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Mécanisme D'action

Target of Action

Similar compounds have been found to target pantothenate synthetase of mycobacterium tuberculosis .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes that inhibit the growth of certain bacteria .

Biochemical Pathways

Similar compounds have been found to affect the synthesis of pantothenate, a key component in the metabolism of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting a consideration of these properties during their synthesis .

Result of Action

Similar compounds have been found to display inhibitory activity against mycobacterium tuberculosis .

Action Environment

Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have significant activity against certain strains of Mycobacterium tuberculosis

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHADAMGMADIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

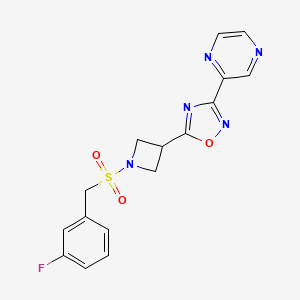

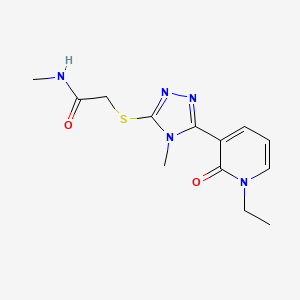

![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)

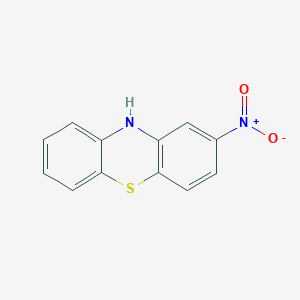

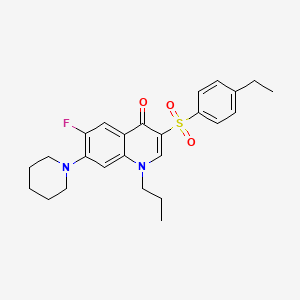

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

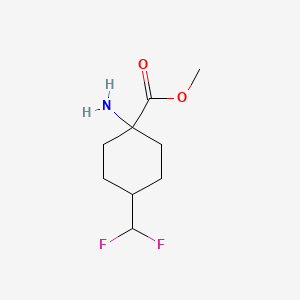

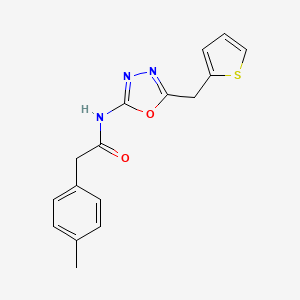

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)